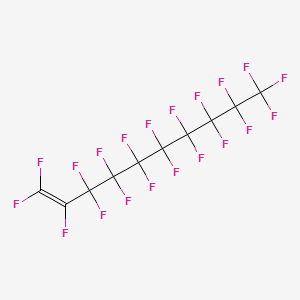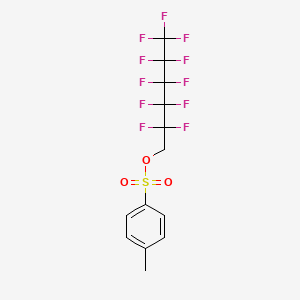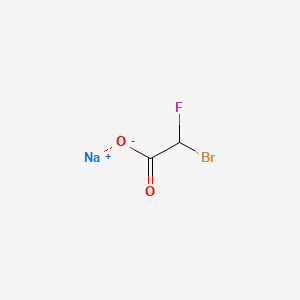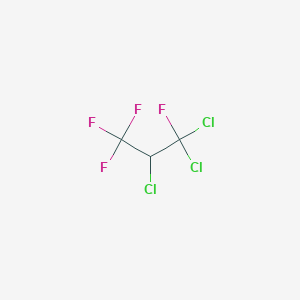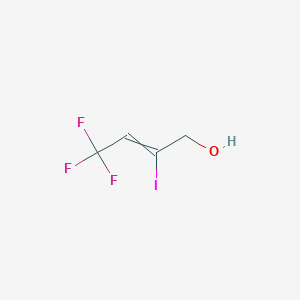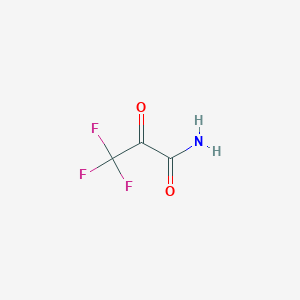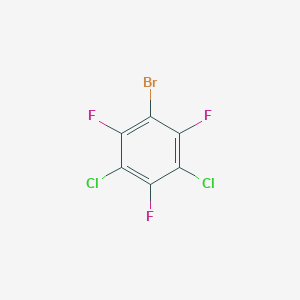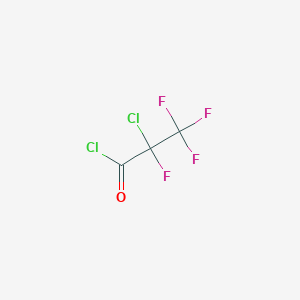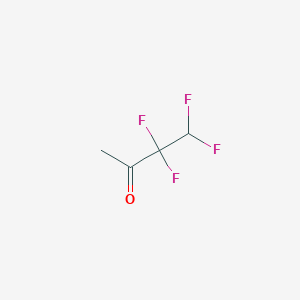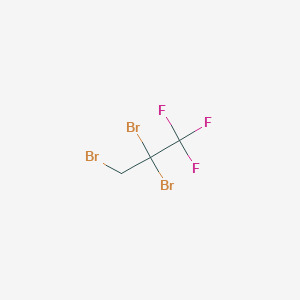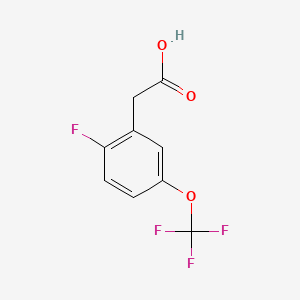
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid
Overview
Description
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic compound that is part of a broader class of chemicals with significant applications in medicinal and agricultural chemistry. The presence of fluorine atoms in the molecule is known to enhance the lipophilicity, bioavailability, and uptake of pharmaceutical compounds, making such fluorinated structures highly valuable in drug design .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been explored through various methods. For instance, 2-fluoro-2-phenylacetic acid can be synthesized from phenylglycine via a fluorodeamination reaction . Additionally, novel pathways to 2-fluoro-2-phenylalkanoic acids involve bromofluorination of α-alkyl styrenes, followed by bromine replacement and hydrolysis . These methods highlight the synthetic versatility and the potential approaches that could be adapted for the synthesis of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be analyzed using NMR spectroscopy. For example, the configuration of esters derived from 2-fluoro-2-phenylacetic acid can be determined by examining the fluorine NMR chemical shifts, which are sensitive to the electronic effects of substituents . This sensitivity to structural effects is crucial for understanding the molecular structure of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid and related compounds.
Chemical Reactions Analysis
Fluorinated compounds exhibit unique reactivity patterns. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound . Moreover, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . These properties are indicative of the potential characteristics of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid, which may also display enhanced stability and solubility due to its fluorinated moieties.
Scientific Research Applications
1. Use in Antimicrobial Research
- Application : This compound has been synthesized and studied for its antimicrobial properties .
- Method : The compound was synthesized and its structure and properties were characterized. It was then tested for antimicrobial activity against various microorganisms .
- Results : The compound showed moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
2. Use in Chemical Synthesis
- Application : This compound is used as a reactant for various chemical reactions .
- Method : It is used in functionalization via lithiation and reaction with electrophiles. It is also used in selective rhodium-catalyzed conjugate addition reactions .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
3. Use in Antithrombotic Research
- Application : This compound has been used in the synthesis of potential antithrombotics .
- Method : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
4. Use in Lipoxygenase Inhibitor Synthesis
- Application : This compound has been used in the synthesis of lipoxygenase inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
5. Use in Antitumor Research
- Application : This compound has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Method : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
6. Use in Functionalization and Conjugate Addition Reactions
- Application : This compound has been used in functionalization via lithiation and reaction with electrophiles. It is also used in selective rhodium-catalyzed conjugate addition reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.
properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCWSPHSXHTRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245243 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid | |
CAS RN |
886497-98-9 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




